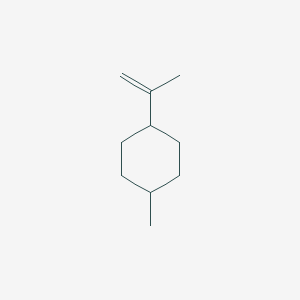

cis-1-Isopropenyl-4-methylcyclohexane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1124-25-0 |

|---|---|

Molecular Formula |

C10H18 |

Molecular Weight |

138.25 g/mol |

IUPAC Name |

1-methyl-4-prop-1-en-2-ylcyclohexane |

InChI |

InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h9-10H,1,4-7H2,2-3H3 |

InChI Key |

WPMKLOWQWIDOJN-UHFFFAOYSA-N |

SMILES |

CC1CCC(CC1)C(=C)C |

Canonical SMILES |

CC1CCC(CC1)C(=C)C |

Other CAS No. |

6252-33-1 |

Origin of Product |

United States |

Stereochemical and Conformational Investigations of Cis 1 Isopropenyl 4 Methylcyclohexane

Theoretical Conformational Analysis of Cyclohexane (B81311) Derivatives

The non-planar nature of the cyclohexane ring allows it to exist in several conformations, with the chair conformation being the most stable. pressbooks.pub This stability arises from the minimization of two key types of strain: angle strain, where bond angles deviate from the ideal tetrahedral angle of 109.5°, and torsional strain, which results from the eclipsing of bonds on adjacent carbon atoms. pressbooks.pubmasterorganicchemistry.com

Elucidation of Chair Conformations and Relative Stability of Substituent Orientations (Axial/Equatorial)

In the chair conformation, the twelve hydrogen atoms (or substituents) on the cyclohexane ring are not equivalent. They are classified into two distinct types: axial and equatorial. youtube.com Axial bonds are parallel to the principal axis of the ring, pointing either straight up or straight down. pressbooks.pubyoutube.com Equatorial bonds point outwards from the "equator" of the ring. youtube.com Each carbon atom in the cyclohexane chair has one axial and one equatorial bond. youtube.com

Through a process known as a ring flip, one chair conformation can interconvert into another. youtube.com During this process, all axial bonds become equatorial, and all equatorial bonds become axial. youtube.com For an unsubstituted cyclohexane ring, the two chair conformations are identical in energy. However, for a substituted cyclohexane, the two chair conformations are often not of equal energy.

The relative stability of a substituted cyclohexane conformation is largely determined by the steric interactions experienced by the substituents. Generally, conformations in which larger substituent groups occupy equatorial positions are more stable. teachthemechanism.comtransformationtutoring.com This is because axial substituents are subject to steric hindrance from the other two axial atoms on the same side of the ring, an unfavorable interaction known as a 1,3-diaxial interaction. chemistrysteps.com In contrast, equatorial substituents are positioned further away from other groups, minimizing steric clash. youtube.com

For cis-1-Isopropenyl-4-methylcyclohexane, the "cis" designation indicates that both the isopropenyl and methyl groups are on the same side of the ring. mvpsvktcollege.ac.in In one chair conformation, one group will be axial and the other equatorial. After a ring flip, their positions will be reversed. The more stable conformation will be the one where the bulkier isopropenyl group occupies the equatorial position to minimize 1,3-diaxial interactions. youtube.com

Quantitative Assessment of Steric Strain and Analysis of Conformational Energy Landscapes

The energy difference between axial and equatorial conformations can be quantified using "A-values," which represent the change in Gibbs free energy (ΔG°) for the equilibrium between the two chair conformations of a monosubstituted cyclohexane. masterorganicchemistry.com A larger A-value indicates a stronger preference for the substituent to be in the equatorial position. masterorganicchemistry.com

The total steric strain in a disubstituted cyclohexane can be estimated by summing the A-values for each axial substituent in a given conformation. masterorganicchemistry.comlibretexts.org For this compound, one chair conformer will have an axial methyl group and an equatorial isopropenyl group, while the other will have an axial isopropenyl group and an equatorial methyl group. The more stable conformer will be the one with the lower total strain energy, which is the one with the larger group (isopropenyl) in the equatorial position. libretexts.org

The conformational energy landscape of a molecule describes the potential energy of the molecule as a function of its conformational degrees of freedom. For cyclohexane derivatives, this landscape is characterized by energy minima corresponding to the stable chair conformations and higher energy transition states corresponding to conformations like the boat and twist-boat. masterorganicchemistry.com The energy barrier for the chair-chair interconversion is typically low enough to allow for rapid equilibrium at room temperature. pressbooks.pub

A-Values for Common Substituents

| Substituent | A-Value (kcal/mol) |

|---|---|

| -OH | 0.87 |

| -CH₃ | 1.70 |

| -CH(CH₃)₂ (Isopropyl) | 2.15 |

| -C(CH₃)₃ (tert-Butyl) | >4.5 |

Data sourced from reference masterorganicchemistry.com. The A-value for an isopropenyl group would be similar to or slightly larger than that of an isopropyl group due to its bulk.

Computational Chemistry Approaches to Conformational Preferences

Computational chemistry provides powerful tools for investigating the stereochemical and conformational properties of molecules. These methods can be used to calculate the energies of different conformers, map out conformational energy landscapes, and provide insights into the factors that govern conformational preferences.

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. nih.gov DFT calculations can provide accurate geometries and relative energies for different conformers of this compound. nih.gov By comparing the calculated energies of the two chair conformations, the conformational preference can be determined and rationalized in terms of steric and electronic effects. nih.gov Functionals like B3LYP are commonly employed for such studies. nih.govacs.org

For highly accurate conformational energies, more computationally expensive ab initio methods are employed. Coupled cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is often considered the "gold standard" for its accuracy. acs.orgresearchgate.net The Domain-based Local Pair Natural Orbital Coupled Cluster (DLPNO-CCSD(T)) method offers a more computationally efficient way to perform high-level coupled cluster calculations on larger molecules. nih.govresearchgate.net These high-level calculations serve as benchmarks to assess the accuracy of more approximate methods like DFT and molecular mechanics. acs.orgnih.gov

Comparison of Computational Methods for Conformational Energies

| Method | Relative Cost | Typical Accuracy (kcal/mol) |

|---|---|---|

| Molecular Mechanics (MM) | Low | Variable (Force Field Dependent) |

| Density Functional Theory (DFT) | Medium | 0.2 - 0.5 |

| MP2 | High | ~0.2 |

| DLPNO-CCSD(T) | Very High | < 0.1 |

General trends in computational cost and accuracy for conformational energy calculations.

Molecular mechanics (MM) methods use classical physics to model molecular systems. fiveable.me The accuracy of MM calculations depends on the quality of the force field, which is a set of parameters that describe the potential energy of the system. fiveable.menih.gov To accurately model this compound, a force field must be properly parameterized to account for the specific interactions within this molecule. This involves developing and validating parameters for bond stretching, angle bending, and torsional angles, as well as non-bonded interactions. nih.gov The development of such force fields often relies on experimental data and high-level ab initio or DFT calculations for validation. acs.orgresearchgate.net

Experimental Characterization of this compound Conformations

The spatial arrangement of atoms in this compound is not static; the cyclohexane ring exists predominantly in a chair conformation that can undergo rapid ring-flipping at room temperature. This process results in an equilibrium between two distinct chair conformers. In one conformer, the isopropenyl group occupies an axial position and the methyl group an equatorial position (a,e). In the other, the isopropenyl group is equatorial and the methyl group is axial (e,a). Due to the larger steric bulk of the isopropenyl group compared to the methyl group, the conformation where the isopropenyl group is in the more spacious equatorial position is expected to be more stable. youtube.comchegg.com A variety of experimental techniques are employed to study this conformational equilibrium, providing quantitative data on the relative energies and populations of each conformer.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Conformational Equilibria (e.g., Low-Temperature 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of cyclohexane derivatives. At room temperature, the rapid interconversion between the two chair conformers of this compound leads to a time-averaged NMR spectrum, where the observed chemical shifts are a weighted average of the shifts for the individual conformers. modgraph.co.uk

To resolve the signals for each distinct conformer, low-temperature NMR studies are performed. By lowering the temperature sufficiently (e.g., to -150°C), the rate of ring inversion can be slowed to the point where separate signals for the axial-isopropenyl/equatorial-methyl and the equatorial-isopropenyl/axial-methyl conformers can be observed on the NMR timescale. spcmc.ac.in This "freezing out" of the equilibrium allows for the direct observation and quantification of both species.

In a low-temperature 13C NMR spectrum, distinct sets of peaks corresponding to the carbon atoms of each conformer would become visible. researchgate.net The chemical shifts of carbons in axial substituents are typically shielded (shifted upfield to a lower ppm value) compared to the same substituents in an equatorial position. Conversely, the ring carbons bonded to axial substituents are deshielded (shifted downfield). By assigning the peaks to each conformer, the relative populations can be determined by integrating the peak areas. This population ratio is then used to calculate the equilibrium constant (Keq) and the standard Gibbs free energy difference (ΔG°) between the conformers, providing a quantitative measure of their relative stability.

Table 1: Illustrative Low-Temperature 13C NMR Data for the Conformational Equilibrium of this compound

The following data is representative of expected values based on established principles of conformational analysis.

| Conformer | Isopropenyl Group Position | Methyl Group Position | Relative Population (at -150°C) | ΔG° (kcal/mol) |

| A | Axial | Equatorial | ~5% | \multirow{2}{*}{~1.9} |

| B | Equatorial | Axial | ~95% |

Spectroscopic Determination of Gas-Phase Conformational Energies

While NMR provides data on conformational equilibria in solution, spectroscopic techniques such as Fourier-transform microwave (FTMW) spectroscopy and far-infrared (FIR) spectroscopy can be used to characterize the conformations of molecules in the gas phase, free from solvent effects. nih.govnih.gov These methods allow for the precise determination of molecular structures and the relative energies of different conformers.

In a typical experiment, the molecule is introduced into a high-vacuum chamber as a dilute gas, often cooled to very low temperatures in a supersonic jet. This process isolates the molecules and populates a limited number of low-energy conformations. Microwave spectroscopy, for instance, measures the rotational transitions of the molecule. Each conformer, having a unique three-dimensional structure and moment of inertia, will exhibit a distinct rotational spectrum. nih.gov

By identifying the spectral signatures corresponding to the axial-isopropenyl and equatorial-isopropenyl conformers of this compound, their individual existence in the gas phase can be confirmed. The relative intensities of the signals in the spectra are related to the relative abundance of each conformer in the jet. This information can be used to determine the conformational energy difference between them. researchgate.net Such gas-phase measurements provide fundamental data on the intrinsic energetic preferences of the molecule, which can be compared with theoretical calculations. nih.gov

Table 2: Representative Gas-Phase Conformational Energy Data for this compound

Values are hypothetical, based on typical energy differences determined for substituted cyclohexanes.

| Conformer | Isopropenyl Group Orientation | Methyl Group Orientation | Method | Relative Energy (kJ/mol) |

| A | Axial | Equatorial | Microwave Spectroscopy | 8.0 |

| B | Equatorial | Axial | Microwave Spectroscopy | 0 (Reference) |

Synthetic Methodologies and Chemical Transformations of Cis 1 Isopropenyl 4 Methylcyclohexane

Advanced Synthetic Routes to cis-1-Isopropenyl-4-methylcyclohexane

The synthesis of this compound, a significant chiral starting material in organic synthesis, is primarily achieved through the isomerization of naturally occurring terpenes. These methods leverage the structural backbone of abundant precursors to stereoselectively generate the target compound.

A prevalent and economically viable method for synthesizing this compound and its isomers involves the acid-catalyzed isomerization of α-pinene, a major constituent of turpentine (B1165885) oil. This process is sensitive to the type of acid catalyst used, which can range from Brønsted acids like sulfuric acid to solid acid catalysts such as acid-treated clays, zeolites, and sulfated zirconia. iyte.edu.trtandfonline.com The reaction yields a mixture of monocyclic and bicyclic products, including limonene (B3431351) (a direct precursor to the target molecule), camphene (B42988), and terpinolene (B10128). iyte.edu.tr

The acid-catalyzed isomerization of α-pinene proceeds through a series of carbocation intermediates. The reaction is initiated by the protonation of the double bond in α-pinene, which generates a pinyl carbocation. tandfonline.com This unstable intermediate can then undergo one of two primary rearrangement pathways:

Formation of Monocyclic Products: A ring-opening of the cyclobutane (B1203170) ring in the pinyl carbocation leads to the formation of a tertiary carbocation. Subsequent deprotonation can result in various monocyclic p-menthadiene isomers, including limonene. iyte.edu.tr

Formation of Bicyclic Products: The pinyl carbocation can undergo a Wagner-Meerwein rearrangement, where the four-membered ring expands to a five-membered ring, leading to the formation of the fenchyl cation, which can then rearrange to bornyl and camphene-related cations. iyte.edu.tr This pathway leads to products like camphene and tricyclene. iyte.edu.tr

Hydride shifts can also occur throughout these rearrangement processes, leading to a complex mixture of products. The distribution of these products is highly dependent on the nature of the acid catalyst and the reaction conditions.

The selective synthesis of this compound via α-pinene isomerization is a significant challenge due to the multitude of possible products. researchgate.net Optimization of reaction conditions is crucial to maximize the yield of the desired monocyclic isomers, particularly limonene, which can then be hydrogenated to the target compound. Key parameters that influence the reaction outcome include:

Catalyst Acidity: The strength and type (Brønsted vs. Lewis) of acid sites on the catalyst play a critical role. iyte.edu.trtandfonline.com For instance, catalysts with strong Brønsted acidity tend to favor the formation of camphene. iyte.edu.tr

Reaction Temperature: Higher temperatures generally increase the rate of isomerization but can also lead to secondary reactions and the formation of undesirable byproducts like p-cymene (B1678584). nih.gov Studies have shown that increasing reaction temperature can enhance the conversion of α-pinene. nih.gov

Catalyst Loading and Reaction Time: The amount of catalyst and the duration of the reaction must be carefully controlled to achieve high conversion while minimizing the formation of secondary products. nih.gov Prolonged reaction times can sometimes lead to a decrease in the selectivity of the desired product. nih.gov

Solvent: The choice of solvent can influence the reaction pathway and product distribution.

| Catalyst | Temperature (°C) | α-Pinene Conversion (%) | Camphene Selectivity (%) | Limonene Selectivity (%) | Reference |

| Titanate Nanotubes (TNTs-Cl) | 120 | 97.8 | 78.5 | - | nih.gov |

| Acid-Treated Natural Zeolite | - | - | - | - | tandfonline.com |

| SO₄²⁻/TiO₂ Solid Superacid | 500 (calcination) | ~95 | 40 | - | rsc.org |

This table presents a selection of research findings and is not exhaustive.

Scaling up the isomerization of α-pinene from the laboratory to an industrial scale presents several challenges. A primary concern is the management of the complex mixture of byproducts. The separation of the desired monocyclic products from the bicyclic isomers and other terpenes requires efficient and often costly distillation processes.

Another significant challenge is catalyst deactivation, which can occur due to coking or poisoning. The development of robust and regenerable catalysts is essential for the economic viability of the process. rsc.org Solid acid catalysts are often favored in industrial settings as they are more easily separated from the reaction mixture and can often be regenerated. nih.gov The use of environmentally benign catalysts and solvent-free reaction conditions are also increasingly important considerations in industrial applications. nih.govrsc.org

Once limonene is obtained from the isomerization of α-pinene or other sources, it can be selectively hydrogenated to yield cis- and trans-1-isopropenyl-4-methylcyclohexane. The stereoselectivity of this hydrogenation is dependent on the catalyst and reaction conditions employed.

Research into novel synthetic strategies for the stereoselective synthesis of this compound is ongoing. These efforts often focus on the development of new catalytic systems that can directly convert readily available precursors to the desired cis-isomer with high selectivity, thereby avoiding complex separation processes.

Reaction Mechanisms and Pathways of this compound

Oxidative Transformations and Formation of Oxygenated Derivatives of this compound

Detailed studies on the oxidative transformations of this compound are not available in the reviewed scientific literature. The following subsections, therefore, cannot be completed with specific experimental data or established reaction mechanisms for this compound.

Specific investigations into the electrophilic and radical oxidation mechanisms of this compound have not been reported in the available scientific literature.

While the ozonolysis of alkenes is a well-understood reaction that cleaves carbon-carbon double bonds, specific studies detailing the ozonolysis of this compound, including reaction conditions, product yields, and mechanistic details, are not documented. The expected products would be 4-methylcyclohexanone (B47639) and acetone, resulting from the cleavage of the isopropenyl double bond.

There is a lack of specific research in the scientific literature concerning the epoxidation of this compound and the subsequent derivatization of the resulting epoxide.

Reductive Transformations and Formation of Saturated Derivatives

Information regarding the specific reductive transformations of this compound is limited in publicly accessible scientific research.

Development of Selective Reduction Strategies for this compound

The reduction of this compound primarily targets the exocyclic double bond of the isopropenyl group. The most common and effective method is catalytic hydrogenation, which converts the alkene functionality into an alkane, yielding cis-1-isopropyl-4-methylcyclohexane (also known as cis-p-menthane). The selectivity of this reaction is crucial to prevent over-reduction or unintended isomerization.

Catalytic hydrogenation is a heterogeneous reaction where hydrogen gas is adsorbed onto the surface of a metal catalyst, facilitating its addition across the double bond. The choice of catalyst and reaction conditions plays a pivotal role in the reaction's efficiency and selectivity. Palladium on carbon (Pd/C) is a frequently utilized catalyst due to its high activity. The reaction mechanism involves the delivery of hydrogen atoms to one face of the double bond, typically leading to syn-addition. In the case of this compound, the steric hindrance posed by the cyclohexane (B81311) ring can influence the direction of hydrogen approach.

While effective, a significant challenge in the hydrogenation of this and related terpenes is controlling the reaction to prevent over-hydrogenation. If the reaction is not carefully monitored, both the exocyclic double bond and, under more forcing conditions, the cyclohexane ring itself can be reduced, though the latter is much less common. A more prevalent side reaction is the complete saturation of the isopropenyl group to form p-menthane (B155814). Platinum-based catalysts, such as platinum on carbon beads (Pt/CB), are also effective for the hydrogenation of alkenes and can be employed in chemoselective reductions. researchgate.net The development of selective hydrogenation strategies often involves optimizing catalyst type, catalyst loading, hydrogen pressure, temperature, and reaction time to maximize the yield of the desired saturated product while minimizing byproducts.

| Catalyst System | Primary Product | Potential Byproducts | Key Considerations |

|---|---|---|---|

| Pd/C, H₂ | cis-1-Isopropyl-4-methylcyclohexane | p-Menthane (over-hydrogenation) | High activity; requires precise control of H₂ pressure and reaction time. |

| Pt/CB, H₂ (in situ) | cis-1-Isopropyl-4-methylcyclohexane | Decomposition products at high temp. | Allows for chemoselective hydrogenation under specific flow conditions. researchgate.net |

| Ni/γ-Al₂O₃, H₂ | cis-1-Isopropyl-4-methylcyclohexane | Isomerization products | Used for related terpene hydrogenations; activity can be influenced by stereochemistry. |

Electrophilic Substitution Reactions on the Cyclohexane Ring and Isopropenyl Group

The chemical reactivity of this compound is dominated by the presence of the carbon-carbon double bond in the isopropenyl group. This site serves as a nucleophilic center, readily undergoing electrophilic addition reactions. Concurrently, the allylic positions—the methyl group on the double bond and the tertiary carbon on the ring—are susceptible to radical substitution.

Halogenation of this compound can proceed via two distinct pathways depending on the reagents and conditions: electrophilic addition to the double bond or radical substitution at an allylic position.

Electrophilic Addition: When treated with halogens like bromine (Br₂) or chlorine (Cl₂) in an inert solvent, the compound undergoes electrophilic addition across the isopropenyl double bond. This reaction typically proceeds through a cyclic halonium ion intermediate, which is then attacked by the halide ion in an anti-addition fashion. For the unsymmetrical isopropenyl group, the regioselectivity of this addition is governed by the stability of the resulting carbocation in the transition state. Attack of the nucleophile (halide ion) will occur at the more substituted carbon, following Markovnikov's rule, leading to the formation of a vicinal dihalide.

Allylic Halogenation: To achieve substitution instead of addition, specific reagents are required that provide a low, constant concentration of the halogen. N-Bromosuccinimide (NBS) is the classic reagent for allylic bromination. chadsprep.commasterorganicchemistry.com In the presence of a radical initiator such as light (hν) or peroxide, NBS facilitates the substitution of a hydrogen atom at an allylic position with a bromine atom. libretexts.org This reaction avoids consumption of the double bond, which is a common side reaction with Br₂. masterorganicchemistry.com The reaction proceeds via a free-radical chain mechanism, where the key step is the abstraction of an allylic hydrogen to form a resonance-stabilized allylic radical. youtube.com

| Reagent/Conditions | Reaction Type | Primary Product(s) | Regioselectivity Principle |

|---|---|---|---|

| Br₂ in CCl₄ | Electrophilic Addition | 1-(1,2-Dibromo-1-methylethyl)-4-methylcyclohexane | Markovnikov orientation (via halonium ion) |

| NBS, hν or ROOR | Radical Substitution | Mixture of allylic bromides | Formation of the most stable radical intermediate |

| NBS in H₂O/DMSO | Electrophilic Addition | 1-(2-Bromo-1-hydroxy-1-methylethyl)-4-methylcyclohexane (Bromohydrin) | Markovnikov orientation; attack by water nucleophile. masterorganicchemistry.com |

Substitution reactions on this compound show a strong preference for the allylic positions over the carbons of the cyclohexane ring. This preference is rooted in the mechanistic pathways available for each type of substitution.

Direct substitution on the saturated cyclohexane ring (a C-H bond on a secondary or tertiary carbon) would require a high-energy intermediate, such as a secondary or tertiary carbocation or radical, without any stabilizing features. Such reactions are generally unfavorable and require harsh conditions.

In contrast, substitution at an allylic position proceeds via a significantly more stable intermediate. Under radical conditions (e.g., with NBS), a hydrogen atom is abstracted from one of the allylic carbons. The resulting allylic radical is stabilized by resonance, delocalizing the unpaired electron across three carbon atoms (the two carbons of the original double bond and the allylic carbon). This resonance stabilization dramatically lowers the activation energy for hydrogen abstraction from the allylic position compared to any position on the saturated ring. youtube.com Consequently, radical substitution occurs almost exclusively at the allylic positions. The subsequent reaction of this resonance-stabilized radical with a bromine molecule (present in low concentration) yields the allylic bromide product. chadsprep.com

Isomerization and Skeletal Rearrangement Reactions of this compound

This compound, like its well-studied isomer limonene, is susceptible to isomerization reactions, particularly under thermal or acidic conditions. These reactions typically involve the migration of the double bond from the exocyclic isopropenyl position to more thermodynamically stable endocyclic positions, and can also lead to changes in the stereochemistry of the ring substituents.

Acid-catalyzed isomerization is a common transformation for this class of terpenes. researchgate.net The reaction is initiated by the protonation of the isopropenyl double bond by a Brønsted or Lewis acid, generating a tertiary carbocation intermediate. This highly reactive intermediate can then undergo a series of rearrangements. A 1,2-hydride shift or subsequent deprotonation-reprotonation steps can lead to the migration of the double bond into the cyclohexane ring.

This process typically results in a mixture of isomers, with the product distribution governed by the relative thermodynamic stabilities of the possible alkenes. Common products include terpinolene (which contains an endocyclic double bond and a methylidene group), as well as α-terpinene and γ-terpinene, both of which possess two endocyclic double bonds. mdpi.commdpi.com Terpinolene is often a major product in the initial stages of the reaction. cambridge.org

Under more strenuous conditions, such as higher temperatures or prolonged reaction times, these diene isomers can undergo a subsequent dehydrogenation (oxidation) reaction to form p-cymene, an aromatized derivative. mdpi.comresearchgate.net The formation of the aromatic ring provides a strong thermodynamic driving force for this final step. The isomerization from the cis configuration to the more stable trans isomer can also occur during these acid-catalyzed processes as the formation of carbocation intermediates allows for rotation around single bonds before the final product is formed.

The outcome of the isomerization of this compound is highly dependent on the choice of catalyst and the specific reaction conditions employed. A wide array of catalysts, including homogeneous mineral acids (H₂SO₄), Lewis acids, and various heterogeneous solid acid catalysts (e.g., zeolites, clays, sulfated zirconia, and mesoporous silicates like Ti-MCM-41), have been studied for the isomerization of the closely related limonene. researchgate.netmdpi.comcambridge.orgresearchgate.net

The type of acid site (Brønsted vs. Lewis) influences the reaction pathway. Brønsted acids directly protonate the double bond to initiate the carbocation cascade. researchgate.net Lewis acids may coordinate with the double bond or activate trace amounts of water to generate Brønsted acidity.

Heterogeneous catalysts offer significant advantages in terms of product selectivity, catalyst recovery, and reuse. The defined pore structure and confined spaces within catalysts like zeolites or specially designed metal-macrocycle frameworks (MMFs) can exert shape-selective control over the reaction. cambridge.orgnih.gov For instance, by performing the reaction within the nanocavities of an MMF, over-isomerization to α- and γ-terpinene can be kinetically suppressed, leading to exceptionally high selectivity for terpinolene (up to 91%). nih.govsemanticscholar.org This demonstrates that catalyst architecture can guide the substrate through a specific reaction coordinate, preventing it from reaching the thermodynamically favored but less desired products.

Reaction parameters such as temperature, reaction time, and catalyst concentration are critical variables. Higher temperatures and longer reaction times generally favor the formation of the most thermodynamically stable products, often leading to an increase in the yield of the aromatized p-cymene at the expense of the intermediate isomers like terpinolene. mdpi.commdpi.com Conversely, milder conditions and shorter reaction times can be used to isolate the kinetic products of isomerization.

| Catalyst | Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Ti-MCM-41 | 170 °C, 4 h | Terpinolene, α-Terpinene, γ-Terpinene | mdpi.com |

| Natural Clinoptilolite | 175 °C, 1 h | Terpinolene (~70% selectivity) | cambridge.org |

| Ti-SBA-15 | 160 °C, 3 h | Mixture of Terpinenes and Terpinolene | mdpi.com |

| Sulfated Zirconia | 120 °C | Terpinolene, α-Terpinene, γ-Terpinene | researchgate.net |

| 2-NBSA@MMF | 25 °C, 51 h | Terpinolene (91% selectivity) | nih.gov |

Cycloaddition and Polymerization Reactions of this compound

The reactivity of this compound, a prominent isomer of limonene, is largely dictated by its two unsaturated sites: a trisubstituted endocyclic double bond and a disubstituted exocyclic double bond. These structural elements are central to its behavior in cycloaddition and polymerization reactions.

Diels-Alder Reactions with Various Dienophiles

The classical Diels-Alder reaction involves a [4+2] cycloaddition between a conjugated diene and a dienophile. This compound does not possess a conjugated diene system within its structure. Consequently, it cannot function as the diene component in a typical Diels-Alder reaction. Its potential role is that of a dienophile, reacting via one of its double bonds.

However, the double bonds in this compound are not activated by electron-withdrawing groups, which generally renders them poor dienophiles for reactions with electron-rich dienes. The literature provides limited evidence of direct Diels-Alder reactions where this compound serves as the dienophile.

A more documented reaction pathway involves the acid-catalyzed isomerization of limonene into conjugated dienes, such as α-terpinene. wikipedia.org This isomerization creates a reactive diene that can then readily participate in Diels-Alder reactions with suitable dienophiles. For instance, the isomerization of limonene to α-terpinene allows for subsequent reaction with maleic anhydride (B1165640) to form a Diels-Alder adduct. wikipedia.org This indirect pathway highlights a significant chemical transformation that enables the participation of the limonene scaffold in cycloaddition reactions.

Radical-Initiated Polymerization Pathways for Limonene-Based Monomers

The radical-initiated polymerization of limonene-based monomers, including this compound, has been a subject of considerable study. The process, however, is fraught with challenges that limit the production of high molecular weight polymers. uea.ac.ukmdpi.com

The primary obstacle in the free-radical homopolymerization of limonene is the prevalence of chain transfer reactions. mdpi.com The molecule contains allylic hydrogen atoms that are susceptible to abstraction by the propagating radical. This event terminates the growing polymer chain and generates a new, resonance-stabilized allylic radical which is less reactive and may not efficiently initiate a new chain, thus hindering the formation of long polymer chains. mdpi.com

Research indicates a difference in reactivity between the two double bonds. The exocyclic double bond (isopropenyl group) is generally more reactive towards radical addition than the endocyclic double bond. mdpi.com This selectivity means that polymerization, when it occurs, primarily proceeds through the isopropenyl group, leaving the endocyclic double bond as a pendant group along the polymer backbone. mdpi.com

Given the difficulties with homopolymerization, significant research has been directed towards the copolymerization of limonene with other vinyl monomers. Additionally, alternative polymerization techniques such as thiol-ene polymerization have proven more effective. This method involves the radical-mediated addition of a thiol across a double bond and can lead to the formation of high molecular weight polymers under milder conditions. mdpi.com

Comparative Reactivity Studies of this compound Analogues

The reactivity of this compound is best understood when compared with its structural isomers and other related monoterpenes. These comparisons shed light on how the position and conjugation of double bonds, as well as the presence of labile hydrogen atoms, influence chemical behavior.

In the context of radical polymerization, limonene's analogues that contain conjugated double bonds or more easily abstractable hydrogens show different behaviors. For example, terpenes like terpinolene and γ-terpinene, which possess bis-allylic hydrogens, are more effective as chain transfer agents and can act as controlling agents in radical polymerizations, preventing the autoacceleration known as the Trommsdorff effect. nottingham.ac.uk In contrast, limonene, with only allylic hydrogens, is less effective in this regard and its presence can be detrimental to achieving high polymerization rates and molecular weights. nottingham.ac.uk

The following table presents a comparison of the effects of various terpenes on the radical polymerization of methyl methacrylate (B99206) (MMA).

| Additive (1 mol%) | Trommsdorff-Norrish Effect | Conversion (%) | Number-Average Molecular Weight (Mn, g/mol) | Dispersity (Đ) |

|---|---|---|---|---|

| None | Yes | - | 22,000 | 3.2 |

| α-Pinene | Yes | - | 27,000 | 4.2 |

| Myrcene | Yes | - | 25,000 | 3.5 |

| Limonene | Yes | - | 25,500 | 3.7 |

| Terpinolene | No | 86 | 17,100 | 1.8 |

| γ-Terpinene | No | 95 | 17,200 | 2.0 |

Data sourced from a study on terpenes as controlling agents in radical polymerization. nottingham.ac.uk Note: Conversions could not be calculated for reactions exhibiting the gel effect.

From a theoretical standpoint, Density Functional Theory (DFT) studies have been employed to compare the reactivity of limonene with other monoterpenes like cymene, pinene, thymol (B1683141), and menthol (B31143). nih.govnih.govresearchgate.net These studies often analyze global chemical reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Such analyses indicate that the reactivity of limonene is intermediate among the selected monoterpenes. For instance, it is found to be more reactive than cymene and menthol but less reactive than thymol and pinene. nih.govnih.govresearchgate.net

The following table summarizes the calculated HOMO energies, which are indicative of the electron-donating ability and thus reactivity in certain reactions.

| Compound | HOMO Energy (eV) |

|---|---|

| Thymol | -8.52 |

| α-Pinene | -8.84 |

| Limonene | -9.01 |

| p-Cymene | -9.05 |

| Menthol | -9.96 |

Data from DFT calculations (B3LYP/6-311+G* in vacuum). A higher HOMO energy (less negative) generally correlates with greater reactivity towards electrophiles. nih.gov*

Computational and Theoretical Investigations of Cis 1 Isopropenyl 4 Methylcyclohexane

Quantum Chemical Calculations for cis-1-Isopropenyl-4-methylcyclohexane

No specific studies were found that performed quantum chemical calculations on cis-1-Isopropenyl-4-methylcyclohexane. Consequently, data for the following subsections is unavailable:

Molecular Dynamics and Simulation Studies

No molecular dynamics or simulation studies specifically investigating cis-1-Isopropenyl-4-methylcyclohexane were identified. As a result, there is no data for the following subsections:

Development and Validation of Novel Computational Models for Alicyclic Systems

The accurate prediction of the conformational landscape and thermodynamic properties of alicyclic systems, such as this compound, is critical for understanding their chemical behavior and reactivity. Computational models provide an indispensable tool for these investigations, but their reliability hinges on rigorous development and validation. The creation of novel computational models for these saturated and unsaturated cyclic hydrocarbons involves sophisticated parameterization and benchmarking against high-quality experimental or high-level theoretical data.

Force Field Development and Parameterization

Molecular mechanics (MM) force fields offer a computationally efficient method for exploring the vast conformational space of flexible molecules. These models rely on a set of parameters that define the potential energy of a molecule as a function of its atomic coordinates. The development of a new force field or the extension of an existing one, such as the Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies (COMPASS) or Optimized Potentials for Liquid Simulations (OPLS-AA), for a novel alicyclic structure requires the careful derivation of these parameters. nih.govresearchgate.net

The parameterization process typically involves fitting the model to reproduce a range of experimental data or results from high-level quantum mechanics (QM) calculations. For general-purpose force fields aimed at predicting condensed-phase properties, parameters are optimized to match experimental values like liquid densities and heats of vaporization. nih.govresearchgate.net Alternatively, parameters, especially those for bonded terms (bonds, angles, dihedrals), can be derived by fitting the molecular mechanics potential energy surface to a corresponding surface calculated using accurate QM methods. nih.govresearchgate.net This ensures that the force field can accurately represent the geometries and conformational energy penalties of the molecule in the gas phase.

The development process identifies the need for new atom types to describe the unique chemical environment. For a molecule like this compound, specific atom types for the sp² hybridized carbons of the isopropenyl group and the adjacent sp³ carbons of the cyclohexane (B81311) ring would be necessary to accurately model the structure and dynamics.

Below is a table representing the types of parameters that are developed and optimized within a typical force field for alicyclic systems.

| Interaction Type | Functional Form Example | Parameters to be Optimized | Typical Source for Optimization |

| Bond Stretching | E = k_b (r - r_0)² | k_b (Force Constant), r_0 (Equilibrium Distance) | Quantum Mechanics, X-ray Crystallography |

| Angle Bending | E = k_θ (θ - θ_0)² | k_θ (Force Constant), θ_0 (Equilibrium Angle) | Quantum Mechanics, Spectroscopic Data |

| Torsional (Dihedral) | E = Σ V_n [1 + cos(nφ - δ)] | V_n (Barrier Height), n (Periodicity), δ (Phase Angle) | Quantum Mechanics Rotational Energy Scans |

| Van der Waals | Lennard-Jones: E = 4ε [ (σ/r)¹² - (σ/r)⁶ ] | ε (Well Depth), σ (Collision Diameter) | Liquid Densities, Heats of Vaporization |

| Electrostatic | Coulomb: E = (q_i q_j) / (4πε_0 r_ij) | q (Partial Atomic Charges) | Quantum Mechanics (ESP fitting) |

Benchmarking and Validation of Quantum Mechanical Models

Quantum mechanical methods, particularly Density Functional Theory (DFT), provide a more fundamental and often more accurate approach for studying molecular systems. However, the accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. Therefore, a crucial step in applying these methods to new alicyclic systems is the validation and benchmarking of different computational levels. reddit.com

The validation process involves comparing the results of various DFT functionals against "gold standard" reference data. This reference can be experimental gas-phase data or, more commonly, results from higher-level, more computationally expensive theories like coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)]. nih.govresearchgate.net Benchmark studies on model systems like cyclohexane have shown that different functionals can yield varying degrees of accuracy for conformational energies. jkps.or.kr For instance, functionals must accurately predict the energy difference between the ground-state chair conformation and higher-energy forms like the twist-boat conformation. jkps.or.krutexas.edu

The performance of various computational methods in predicting the relative conformational energies of organic molecules can be quantified using statistical metrics like the Root Mean Square Deviation (RMSD) from reference values.

| Method/Functional | Basis Set | Mean Absolute Error (MAE) (kcal/mol) | Reference Standard |

| B3LYP-D3BJ | def2-SVP | 0.45 | DLPNO-CCSD(T) |

| PBE0-D3(BJ) | def2-TZVP | 0.38 | DLPNO-CCSD(T) |

| ωB97X-D | 6-31G(d) | 0.52 | DLPNO-CCSD(T) |

| M06-2X | 6-31G(d) | 0.49 | DLPNO-CCSD(T) |

| r2SCAN-3c | --- | 0.32 | DLPNO-CCSD(T) |

Data are representative values compiled from benchmark studies and illustrate the typical accuracy of various functionals against high-level theory for conformational energies of organic molecules. reddit.comnih.gov

Validation Against Spectroscopic Data

One of the most powerful methods for validating a computational model's ability to predict the correct conformational ensemble of a molecule is to compare calculated spectroscopic properties with experimental measurements. For alicyclic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable. acs.org

The workflow involves generating all low-energy conformers of the molecule, calculating the NMR chemical shifts (e.g., ¹H and ¹³C) for each conformer, and then determining a Boltzmann-weighted average of these shifts based on the calculated relative energies of the conformers. comporgchem.com The agreement between the predicted and experimental NMR spectra provides a stringent test of both the accuracy of the calculated geometries and the relative conformational energies. The DP4 analysis is a statistical method often used in this context to determine the most probable structure among several possibilities. comporgchem.com Recent benchmarks show that certain DFT functionals, when paired with appropriate basis sets and solvent models, can predict ¹H NMR shifts with high accuracy. github.io

| Method for NMR Calculation | Basis Set | Typical Mean Absolute Error (MAE) for ¹H shifts (ppm) |

| mPW1PW91 | 6-311+G(2d,p) | ~0.15 - 0.25 |

| WP04 | 6-311++G(2d,p) | ~0.08 - 0.12 |

| B3LYP | 6-31G(d) | ~0.18 - 0.28 |

| Machine Learning (GNN) | N/A | ~0.10 - 0.20 |

This table presents typical accuracies for predicting ¹H NMR chemical shifts in common organic solvents like chloroform, based on recent benchmark studies. comporgchem.comgithub.ionih.gov

Synthesis and Elaboration of Cis 1 Isopropenyl 4 Methylcyclohexane Derivatives for Research Applications

Design and Stereocontrolled Synthesis of Chiral Derivatives and Molecular Scaffolds

The rigid cyclohexane (B81311) ring of cis-1-isopropyl-4-methylcyclohexane provides a robust framework for the stereocontrolled introduction of new functional groups, enabling its use as a chiral scaffold. A key strategy in the synthesis of chiral derivatives involves leveraging the existing stereocenters to direct the stereochemical outcome of subsequent reactions.

A notable example is the stereoselective synthesis of various cis-p-menthane diols and triols. nih.gov This process often begins with a precursor such as 4-isopropylcyclohexanone. A crucial step in this synthesis is the highly cis-selective (≥96%) hydrocyanation of the ketone, catalyzed by (S)- or (R)-hydroxynitrile lyase, to form the corresponding cyanohydrin. nih.gov This enzymatic step effectively sets the stereochemistry at the C1 position. The resulting cyanohydrin can then undergo chemical transformations to convert the cyano group into a hydroxymethyl group, yielding products like cis-p-menthane-1,7-diol. Further regioselective hydroxylation can lead to the formation of more complex derivatives such as cis-p-menthane-1,7,8-triol. nih.gov The cis-configuration of these final products is often confirmed through X-ray crystallography.

The p-menthane (B155814) framework is not only a target for synthesis but also a component of the "chiral pool," a collection of readily available, inexpensive chiral molecules from natural sources that serve as starting points for the total synthesis of complex natural products. nih.gov Terpenes like (-)-isopulegol, another p-menthane subtype, are frequently used due to their specific oxygenation patterns, which can be manipulated to build intricate molecular architectures. nih.gov The principles demonstrated in the use of these related terpenes can be applied to the design of synthetic routes starting from cis-1-isopropyl-4-methylcyclohexane to generate novel chiral scaffolds.

| Starting Material | Key Reaction | Product | Stereoselectivity |

| 4-Isopropylcyclohexanone | MeHNL-catalyzed HCN addition | cis-cyanohydrin intermediate | ≥96% cis-selectivity |

| cis-cyanohydrin | Reduction of cyano group | cis-p-menthane-1,7-diol | High |

| cis-p-menth-8-ene-1,7-diol | Regioselective hydroxylation | cis-p-menthane-1,7,8-triol | High |

Functionalization Strategies for the Creation of Novel Compound Libraries

The development of novel compound libraries is essential for drug discovery and chemical biology. Natural products and their derivatives are considered biologically validated starting points for the design of these libraries. nih.gov The p-menthane skeleton of cis-1-isopropyl-4-methylcyclohexane offers several sites for functionalization, allowing for the creation of diverse sets of molecules.

One effective strategy involves the synthesis of diamine derivatives. For instance, 1,4-p-menthane diamine can be synthesized from α-terpinene, a related terpene, through a two-step process involving a di-aza-Diels-Alder reaction followed by hydrogenation. researchgate.net This introduces two amine functionalities that can be further elaborated to build a library of compounds with potential applications as ligands for metal catalysts or as building blocks for polyamides and other polymers.

Another approach is the introduction of hydroxyl groups, as seen in the synthesis of p-menthane-3,8-diol (PMD). nih.gov While often synthesized from citronellal, the underlying chemistry of cyclization and hydration reactions on a terpene backbone is broadly applicable. The resulting diol can be a platform for creating a library of ethers, esters, and other derivatives by reacting the hydroxyl groups. Such libraries are valuable for structure-activity relationship (SAR) studies. For example, a library of PMD analogues was analyzed using in silico methods to develop a pharmacophore model for insect repellents, demonstrating how functionalization can be guided by computational chemistry to create compounds with enhanced properties. nih.govresearchgate.net

| Functionalization Strategy | Precursor Molecule | Resulting Functional Group | Potential Library Type |

| Di-aza-Diels-Alder/Hydrogenation | α-Terpinene | Diamine | Polyamides, Ligands |

| Cyclization/Hydration | Citronellal | Diol | Ethers, Esters |

| Radical Bromination | cis-1-isopropyl-4-methylcyclohexane | Bromoalkane | Organometallics, Amines |

Development of cis-1-Isopropyl-4-methylcyclohexane Analogues with Tailored Reactivity Profiles

Modifying the structure of cis-1-isopropyl-4-methylcyclohexane allows for the development of analogues with tailored reactivity for specific research applications. By introducing or altering functional groups, the electronic and steric properties of the molecule can be fine-tuned.

An example of this is the development of p-menthane-based insect repellents. The compound p-menthane-3,8-diol (PMD) is a well-known repellent derived from the oil of lemon eucalyptus. nih.gov Research in this area focuses on synthesizing and testing analogues of PMD to improve their efficacy and duration of action. Through computational studies, researchers have identified key stereo-electronic properties that contribute to repellent activity, such as favorable lipophilicity and the distribution of electrostatic potential. nih.govresearchgate.net This knowledge guides the synthesis of new analogues with modified hydroxyl group positions or other functional group additions to optimize these properties. The goal is to create molecules with a more potent and persistent interaction with the olfactory receptors of insects.

Advanced Analytical Methodologies for Cis 1 Isopropenyl 4 Methylcyclohexane Characterization and Quantification

Hyphenated Chromatographic Techniques

Hyphenated techniques, which couple a separation method with a detection method, provide unparalleled analytical power for complex samples. For cis-1-Isopropenyl-4-methylcyclohexane, gas chromatography combined with mass spectrometry is the preeminent tool for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Separation and Purity Analysis

Gas chromatography-mass spectrometry (GC-MS) is an essential technique for the analysis of volatile compounds like this compound. It is particularly effective for assessing the purity of a sample and for separating it from its various isomers, such as the trans isomer or other structural isomers like limonene (B3431351).

The separation in GC is based on the differential partitioning of analytes between a stationary phase and a mobile gas phase. The choice of the GC column's stationary phase is critical for resolving isomers. Highly polar columns, such as those with cyanopropyl stationary phases, are often employed to enhance the separation of cis and trans isomers. researchgate.netmdpi.com Generally, trans isomers, having a more linear structure, exhibit weaker interactions with the stationary phase and thus tend to have shorter retention times than their corresponding cis isomers. mdpi.com Specialized stationary phases, such as those based on liquid crystals, can offer unique selectivity for separating challenging positional and geometric isomers of hydrocarbons. vurup.sk

Following chromatographic separation, the mass spectrometer fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint. This allows for definitive identification. Purity analysis is achieved by integrating the peak areas of all detected compounds in the chromatogram; commercial suppliers often use this method to certify purity levels, commonly exceeding 97%.

Table 1: Illustrative GC-MS Parameters for Isomeric Analysis of Terpenes

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., 50 m x 0.25 mm) with a polar stationary phase (e.g., cyanopropyl polysiloxane) | To achieve high-resolution separation of cis/trans and other structural isomers. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. |

| Oven Program | Temperature gradient (e.g., 60°C to 220°C at 3°C/min) | To ensure efficient separation of compounds with different boiling points and volatilities. |

| Injector Temp. | 250°C | To ensure rapid and complete volatilization of the sample. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | To induce reproducible fragmentation for library matching and structural analysis. |

| MS Detector | Quadrupole or Ion Trap | To scan and detect fragment ions, providing mass spectra for identification. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with extremely high precision. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass to within a few parts per million (ppm), typically better than 5 ppm. nih.gov This accuracy allows for the unambiguous determination of a compound's molecular formula. algimed.com

For this compound, the molecular formula is C10H18. HRMS can distinguish this from other potential formulas that might have the same nominal mass. The theoretical exact mass of C10H18 is 138.14085 Da. An HRMS measurement confirming a mass extremely close to this value provides definitive evidence for the elemental composition. algimed.comnih.gov

Furthermore, HRMS is invaluable for fragment analysis. The fragmentation pattern of a molecule in a mass spectrometer is highly dependent on its structure. Isomers often produce distinct fragmentation patterns that allow them to be differentiated. For cyclic alkenes like this compound, characteristic fragmentation pathways include:

Loss of a methyl group (-CH3): This would result in a significant fragment ion at M-15.

Loss of the isopropenyl group (-C3H5): This would produce a fragment at M-41.

Retro-Diels-Alder reaction: A common pathway for cyclohexene (B86901) derivatives, which would cleave the ring into two smaller, stable fragments. msu.edu

By analyzing the accurate masses of these fragment ions, researchers can deduce their elemental formulas and piece together the structure of the parent molecule, confirming the identity of this compound.

Advanced Spectroscopic Techniques for Structural Elucidation

While mass spectrometry reveals the mass and elemental formula, Nuclear Magnetic Resonance (NMR) and vibrational spectroscopies provide detailed information about the specific arrangement of atoms and functional groups within the molecule.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the number and chemical environment of hydrogen and carbon atoms, multi-dimensional NMR techniques are often required to solve complex structures. uobasrah.edu.iq The ability of ¹³C NMR to distinguish between isomers based on the number of unique carbon signals is particularly useful. pressbooks.pub

For this compound, 2D NMR experiments are crucial for unambiguous assignment of all signals and confirmation of the cis stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, allowing for the mapping of ¹H-¹H spin systems throughout the cyclohexane (B81311) ring and the isopropenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached, providing a clear map of C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the entire carbon skeleton and connecting the isopropenyl and methyl substituents to the correct positions on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is particularly important for determining stereochemistry. It identifies protons that are close to each other in space, even if they are not directly bonded. For this compound, a NOESY experiment would show spatial correlations between the protons of the isopropenyl group and the methyl group that are consistent with their being on the same side of the cyclohexane ring, thus confirming the cis configuration.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multi-dimensional NMR Confirmation |

|---|---|---|---|

| Cyclohexane Ring CH | 1.8 - 2.2 | 35 - 45 | COSY to adjacent CH2; HMBC to substituents |

| Cyclohexane Ring CH2 | 1.1 - 1.8 | 25 - 35 | COSY to adjacent CH and CH2 |

| Ring-CH3 | 0.8 - 1.0 | 20 - 25 | HMBC to ring carbons |

| Isopropenyl =CH2 | 4.6 - 4.8 | 108 - 112 | HSQC to vinyl carbon; HMBC to quaternary C |

| Isopropenyl Quaternary C | - | 145 - 150 | HMBC from vinyl and methyl protons |

| Isopropenyl -CH3 | 1.6 - 1.8 | 20 - 23 | HMBC to vinyl carbons |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present and can be used to monitor the progress of a chemical reaction. researchgate.net

For this compound, the key functional groups that give rise to characteristic spectral bands are the alkene (isopropenyl group) and the alkane (cyclohexane ring) moieties.

Alkene Vibrations: The C=C double bond stretch typically appears as a moderate peak in the IR spectrum around 1640-1650 cm⁻¹ and a strong peak in the Raman spectrum. The =C-H stretching vibrations of the vinyl group are found above 3000 cm⁻¹.

Alkane Vibrations: The C-H stretching vibrations of the methyl and methylene (B1212753) groups on the cyclohexane ring appear just below 3000 cm⁻¹. C-H bending vibrations are also present in the 1350-1470 cm⁻¹ region.

These techniques are particularly useful for reaction monitoring. For instance, during an oxidation reaction of this compound to produce compounds like carveol (B46549) or carvone (B1668592), IR or Raman spectroscopy could track the reaction's progress by monitoring the decrease in the intensity of the C=C stretching band and the simultaneous appearance of a broad O-H stretching band (around 3300 cm⁻¹) for an alcohol or a strong C=O stretching band (around 1700 cm⁻¹) for a ketone.

Chromatographic Fingerprinting for Authentication and Quality Control in Natural Product Research

This compound is a monoterpene, a class of compounds commonly found in the essential oils of plants. Essential oils are complex mixtures, and their composition can vary based on geography, climate, and processing methods. Chromatographic fingerprinting is a powerful quality control tool used to authenticate these natural products and ensure their consistency. nih.gov

The technique involves generating a high-resolution GC-MS chromatogram of an authentic reference sample of an essential oil. This chromatogram serves as a "fingerprint," characterized by the retention times and relative abundances of numerous specific chemical constituents. diabloanalytical.com To assess the quality of a new batch, its GC-MS fingerprint is compared against the reference standard.

Key aspects of this process include:

Identification of Marker Compounds: Specific compounds, which could include this compound, are chosen as markers for the oil's identity and quality.

Similarity Analysis: The entire chromatographic profile is compared using statistical software. A similarity index is calculated to provide a quantitative measure of how well the test sample matches the reference. nih.gov

Detection of Adulteration: The presence of unexpected peaks or significant deviations in the relative peak areas of known components can indicate adulteration with cheaper oils or synthetic chemicals.

By establishing a robust chromatographic fingerprint, researchers and producers can ensure the authenticity and batch-to-batch consistency of essential oils and other natural products containing this compound.

Environmental Fate and Degradation Mechanisms of Cis 1 Isopropenyl 4 Methylcyclohexane

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes, primarily photochemical and chemical reactions that transform the compound in the environment. For cis-1-Isopropenyl-4-methylcyclohexane, these pathways are dominated by reactions involving the reactive isopropenyl side chain.

Once released into the atmosphere, this compound is expected to undergo rapid gas-phase reactions with photochemically produced oxidants. who.intinchem.org The dominant atmospheric sink for this compound is its reaction with hydroxyl (OH) radicals, ozone (O₃), and nitrate (B79036) (NO₃) radicals. inchem.org The presence of the double bond in the isopropenyl group makes it highly susceptible to attack by these oxidants, leading to short atmospheric lifetimes.

The reaction with ozone, known as ozonolysis, cleaves the carbon-carbon double bond, resulting in the formation of smaller, more oxidized compounds such as ketones and aldehydes. masterorganicchemistry.comyoutube.com Similarly, reactions with OH radicals, which are prevalent during the daytime, and NO₃ radicals, which are more significant at night, also lead to the rapid degradation of the molecule. researchgate.net The oxidation of terpenes like limonene (B3431351), which shares the isopropenyl functional group, is known to contribute to the formation of secondary organic aerosols (SOA) and photochemical smog. who.intresearchgate.net

While the compound has very low water solubility, some photochemical degradation can occur in aqueous environments, particularly through reactions initiated by sunlight in surface waters, potentially forming complex chlorinated terpenes in specific conditions like those simulated for pulp bleaching. who.intinchem.org

Table 1: Estimated Atmospheric Reactions and Lifetimes for a Related Compound (Limonene) (Note: Data for limonene is used as a proxy due to the shared reactive isopropenyl group. Lifetimes are estimates and vary with atmospheric conditions.)

| Oxidant | Typical Concentration (molecules/cm³) | Rate Constant (cm³/molecule·s) | Estimated Atmospheric Lifetime |

| OH Radical | 2 x 10⁶ | ~1.7 x 10⁻¹⁰ | < 1 hour |

| Ozone (O₃) | 7 x 10¹¹ | ~2.0 x 10⁻¹⁶ | ~45 minutes |

| NO₃ Radical | 2.5 x 10⁸ | ~1.2 x 10⁻¹² | ~5 minutes |

Source: Data derived from studies on limonene's atmospheric fate. inchem.org

Beyond the atmospheric gas phase, chemical oxidation can occur in other environmental media, although it is generally a less significant pathway for volatile hydrocarbons. In soil and water, the compound's low polarity means it will preferentially bind to organic matter and sediment, limiting its availability for aqueous-phase oxidation. who.int However, in conditions where strong oxidizing agents are present, the isopropenyl group remains a likely site for chemical attack. The saturated cyclohexane (B81311) ring is relatively resistant to oxidation compared to the double bond.

Biotic Degradation Pathways

Biotic degradation, or biodegradation, is a crucial process for the removal of organic compounds from the environment, carried out by microorganisms that use these chemicals as a source of carbon and energy.

This compound is susceptible to microbial degradation, particularly under aerobic conditions. inchem.orgregulations.gov A wide range of bacteria and fungi have been identified that can metabolize hydrocarbons. nih.govmdpi.com Genera such as Pseudomonas, Rhodococcus, Acinetobacter, and various soil microbes are known to degrade terpenes and related cyclic alkanes. mdpi.comethz.chnih.govunirioja.es These microorganisms possess enzyme systems, such as oxygenases, that initiate the breakdown of the hydrocarbon structure. nih.gov

The degradation process typically begins with the introduction of oxygen into the molecule, which increases its water solubility and facilitates further breakdown. nih.gov Studies on related monoterpenes have shown that biodegradation occurs readily in environments like soil and sewage sludge, suggesting that this compound would also be effectively removed from these matrices by microbial action. regulations.gov Under anaerobic conditions, however, the compound appears to be persistent. regulations.gov

While the specific metabolic pathway for this compound has not been fully elucidated, plausible routes can be inferred from studies on similar monoterpenes like limonene and cycloalkanes. ethz.chnih.govscribd.com Microbial degradation pathways often commence with an attack on the most reactive part of the molecule.

For this compound, two primary initial points of attack are likely:

Oxidation of the Isopropenyl Group: The double bond can be hydrated to form an alcohol, or epoxidized to form an epoxide, which is then hydrolyzed to a diol. These initial products are more polar than the parent compound and can be further metabolized. scribd.com

Hydroxylation of the Cyclohexane Ring: Monooxygenase enzymes can introduce a hydroxyl (-OH) group onto the saturated ring. This initial hydroxylation is a common strategy used by microbes to degrade cycloalkanes. nih.govnih.gov The resulting alcohol can be oxidized to a ketone.

Following these initial steps, the metabolic pathway would proceed through a series of oxidation reactions, leading to the opening of the cyclohexane ring. The resulting aliphatic intermediates are then channeled into central metabolic pathways, such as the β-oxidation pathway, and are ultimately mineralized to carbon dioxide and water. ethz.chnih.gov

Table 2: Plausible Intermediates in the Biodegradation of this compound

| Intermediate Compound Class | Potential Structure/Description |

| Alcohols | Hydroxylation of the ring or hydration of the isopropenyl group (e.g., 1-Isopropenyl-4-methylcyclohexanol) |

| Epoxides/Diols | Epoxidation/hydrolysis of the isopropenyl double bond (e.g., 1-(1,2-dihydroxy-1-methylethyl)-4-methylcyclohexane) |

| Ketones | Oxidation of alcohol intermediates (e.g., 4-methyl-1-acetylcyclohexane after side-chain cleavage) |

| Carboxylic Acids | Further oxidation and ring cleavage products leading to aliphatic acids. |

Sorption and Transport in Environmental Matrices

The movement and distribution of this compound in the environment are dictated by its physical and chemical properties. As a non-polar hydrocarbon with low water solubility, its behavior is characterized by high volatility and strong sorption to organic materials. who.intguidechem.com

In soil, it is expected to have low mobility due to its tendency to bind strongly to the organic carbon fraction of soil and sediment. who.int This sorption process reduces its concentration in the aqueous phase, thereby limiting its potential to leach into groundwater. The primary transport mechanism from soil and water surfaces to the atmosphere is volatilization. Once in the atmosphere, it is distributed by wind currents until it is degraded by photochemical reactions. who.int

Table 3: Selected Physicochemical Properties Relevant to Environmental Fate (Note: Data for the closely related compound cis-1-isopropyl-4-methylcyclohexane is used as a proxy.)

| Property | Value | Implication for Environmental Fate |

| Molecular Formula | C₁₀H₂₀ | Hydrocarbon nature |

| Molecular Weight | 140.27 g/mol | Influences volatility |

| Water Solubility | Very low (e.g., 0.00028 mg/mL for proxy) | Limited transport in water; prefers sorption to solids. guidechem.com |

| LogP (Octanol-Water Partition Coefficient) | ~3.47 (for proxy) | High potential for bioaccumulation and sorption to organic matter. lookchem.com |

| Boiling Point | ~167°C (for proxy) | Volatile, readily partitions to the atmosphere. lookchem.com |

| Vapor Pressure | High (inferred from boiling point) | Volatilization is a major transport pathway. |

Adsorption to Soil and Sediment Organic Matter

No experimental or modeled data on the soil organic carbon-water (B12546825) partitioning coefficient (Koc) for this compound was found. Information regarding its binding affinity and mechanisms of interaction with soil and sediment organic matter is not available in the reviewed literature.

Volatilization and Atmospheric Transport Modeling

Specific data on the vapor pressure, Henry's Law constant, and estimated rates of volatilization from water or soil surfaces for this compound are not available. Consequently, no information on its atmospheric transport modeling, atmospheric half-life, or photochemical degradation potential could be provided.

Based on a comprehensive search of publicly available scientific literature, there is currently no specific research data available for the compound This compound that aligns with the requested article structure.

The search for in vitro studies and computational models focusing on this particular stereoisomer did not yield specific results pertaining to:

Enzyme inhibition studies in cell-free or cell-based assays.

Modulation of gene expression in cell cultures.

Induction of apoptosis in various cell lines.

Quantitative Structure-Activity Relationship (QSAR) modeling.

Molecular docking and ligand-protein interaction simulations.

The vast majority of existing research in these areas has been conducted on its more common stereoisomer, d-limonene (trans-1-isopropenyl-4-methylcyclohexane). Due to the strict requirement to focus solely on the cis-isomer, it is not possible to generate the requested article with scientific accuracy at this time.

Structure Activity Relationship Sar and Molecular Interaction Studies of Cis 1 Isopropenyl 4 Methylcyclohexane in Vitro Contexts for Research

Computational Approaches to Structure-Activity Relationships

Pharmacophore Modeling for the Design of Bioactive cis-1-Isopropenyl-4-methylcyclohexane Analogues

The design of novel bioactive molecules often begins with understanding the key structural features responsible for a compound's biological activity. Structure-Activity Relationship (SAR) and pharmacophore modeling are crucial computational tools in this endeavor. For a molecule like this compound, a monoterpene structurally related to limonene (B3431351), these studies can illuminate the path toward developing analogues with enhanced therapeutic potential in various in vitro research contexts.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and trigger a response. These features, or pharmacophoric points, can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. By creating a pharmacophore model, researchers can screen large databases of virtual compounds to identify new molecules that fit the model and are therefore likely to be active. This approach also guides the rational design of new analogues by suggesting specific structural modifications to enhance biological activity.

The biological activities of monoterpenes and their derivatives are diverse, ranging from anti-cancer to anti-inflammatory and antimicrobial effects. For instance, d-limonene, an isomer of this compound, has been shown to inhibit the isoprenylation of small G proteins, a mechanism relevant to cancer research. nih.gov The potency of these compounds can be significantly altered by chemical modifications, highlighting the importance of SAR studies.

Research into a series of limonene-like monoterpenes has provided valuable insights into their SAR. A study comparing 26 different analogues revealed that the introduction of certain functional groups significantly impacts their ability to inhibit protein isoprenylation and cell proliferation. nih.gov For example, monohydroxylated derivatives, esters, and aldehydes were found to be more potent than the parent limonene. nih.gov Perillyl alcohol, one of the more potent derivatives, demonstrated a 50% reduction in 21-26 kDa protein isoprenylation at a 1 mM concentration. nih.gov This suggests that the addition of a hydroxyl group in the allylic position is a key pharmacophoric feature for this specific activity.

Further modifications to the limonene scaffold have been explored to develop compounds with other biological activities. For example, the synthesis of limonene-bis(isoxazole)-thiazolidinone hybrid derivatives has been investigated for their potential as topoisomerase-targeted anticancer agents. tandfonline.com Similarly, β-amino alcohol derivatives of limonene have shown promising anti-leishmanial activity, with some being about 100-fold more potent than the standard drug pentamidine (B1679287) in in vitro cultures. iscientific.org These findings underscore the versatility of the limonene backbone for generating diverse bioactive compounds.

Based on the available SAR data for related monoterpenes, a hypothetical pharmacophore model for bioactive analogues of this compound can be proposed. The core cyclohexane (B81311) ring and the isopropenyl group likely contribute to a crucial hydrophobic interaction with the biological target. The introduction of polar functional groups, such as hydroxyl or carboxyl groups, can introduce hydrogen bonding capabilities, which often enhance binding affinity and specificity.

The following data table summarizes the relative potency of different functional groups on the limonene scaffold in inhibiting protein isoprenylation, which can serve as a guide for designing this compound analogues.

| Functional Group | Relative Potency in Inhibiting Protein Isoprenylation | Potential Pharmacophoric Contribution |

| Monohydroxyl | High | Hydrogen Bond Donor/Acceptor |

| Ester | High | Hydrogen Bond Acceptor, Hydrophobic Interactions |

| Aldehyde | High | Hydrogen Bond Acceptor |

| Thiol | Moderate | Hydrogen Bond Donor, Potential for Covalent Bonding |

| Carboxylic Acid | Low | Hydrogen Bond Donor/Acceptor, Potential for Ionic Interactions |

| Diol | Low | Multiple Hydrogen Bond Donors/Acceptors |

| Epoxide | Low | Polar Interaction, Potential for Ring-Opening Reactions |

| Triol | Low | Extensive Hydrogen Bonding |

| Unsubstituted | Low | Hydrophobic Interactions |

Data derived from studies on limonene derivatives. nih.gov

In designing bioactive analogues of this compound, a pharmacophore modeling approach would involve:

Identifying a specific biological target relevant to the desired in vitro activity (e.g., a specific enzyme or receptor).

Generating a 3D model of the target's binding site.

Docking this compound and its known active analogues into the binding site to identify key interactions.

Abstracting these interactions into a pharmacophore model that defines the essential spatial arrangement of hydrophobic centers, hydrogen bond donors/acceptors, and other relevant features.

Using this model to virtually screen for new potential analogues or to guide the chemical synthesis of novel compounds with improved activity.

For example, based on the superior activity of perillyl alcohol, a pharmacophore model for inhibiting protein isoprenylation might include a hydrophobic feature corresponding to the cyclohexane ring and a hydrogen bond donor feature at the position of the hydroxyl group.

The table below lists some bioactive analogues of limonene and their observed in vitro activities, which can inform the design of analogues of this compound.

| Compound Name | Key Structural Modification from Limonene | Observed In Vitro Biological Activity |

| Perillyl alcohol | Hydroxylation of the exocyclic methyl group | Inhibition of protein isoprenylation and cell proliferation nih.gov |

| Perillic acid | Oxidation of the exocyclic methyl group to a carboxylic acid | Potential anticancer activity researchgate.net |

| Carvone (B1668592) | Oxidation of the ring to a ketone | Antimicrobial and antifungal activities iscientific.org |

| Limonene-1,2-oxide | Epoxidation of the endocyclic double bond | Anti-yeast and antimicrobial potentials iscientific.org |

| β-amino alcohol derivatives | Addition of an amino alcohol group | Anti-leishmanial potentials iscientific.org |

By systematically modifying the structure of this compound based on these pharmacophoric insights, it is possible to design novel analogues with tailored biological activities for further in vitro investigation.

Q & A

Basic: How do the chair conformations of cis-1-isopropenyl-4-methylcyclohexane influence its stability?

Methodological Answer: